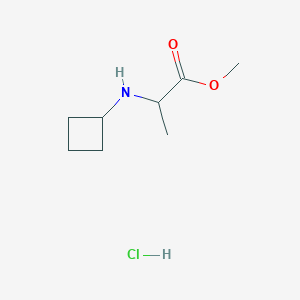

Methyl 2-(cyclobutylamino)propanoate hydrochloride

説明

Methyl 2-(cyclobutylamino)propanoate hydrochloride is a hydrochlorinated ester derivative featuring a cyclobutylamine substituent. The cyclobutyl ring introduces steric constraints and moderate lipophilicity compared to larger cycloalkanes like cyclohexane .

特性

IUPAC Name |

methyl 2-(cyclobutylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(8(10)11-2)9-7-4-3-5-7;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOIENKZVOWEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(cyclobutylamino)propanoate hydrochloride involves the reaction of cyclobutylamine with methyl 2-bromopropanoate under controlled conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of methyl 2-(cyclobutylamino)propanoate hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

化学反応の分析

Types of Reactions

Methyl 2-(cyclobutylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Methyl 2-(cyclobutylamino)propanoate hydrochloride has several notable applications across different scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, allowing for the development of more complex molecular structures.

- Reagent in Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic chemistry .

Biology

- Biological Activity Studies: Research has indicated potential biological activities, particularly in cancer research. The compound's interactions with biomolecules are under investigation to understand its effects on cellular processes .

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains, although further optimization is needed to enhance its efficacy .

Medicine

- Therapeutic Potential: Investigated for its possible therapeutic properties, particularly in the context of neurodegenerative diseases. It may act as a ligand that interacts with specific receptors or enzymes, modulating their activity .

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of methyl 2-(cyclobutylamino)propanoate hydrochloride:

-

Study on Lung Cancer Cells:

- Research demonstrated that this compound could inhibit the growth of lung cancer cells in vitro. The mechanisms involved are being explored to determine how it affects cell proliferation and apoptosis.

-

Antimicrobial Screening:

- In assays evaluating antimicrobial properties, methyl 2-(cyclobutylamino)propanoate hydrochloride showed moderate activity against certain bacterial strains. This suggests potential for development into an antimicrobial agent with further structural modifications .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of methyl 2-(cyclobutylamino)propanoate hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Lung Cancer Cells | Antiproliferative effects | Inhibition of cell growth observed |

| Antimicrobial Screening | Bacterial inhibition | Moderate activity against specific strains |

| Mechanistic Studies | Receptor interactions | Potential modulation of enzyme activity |

作用機序

The mechanism of action of methyl 2-(cyclobutylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

類似化合物との比較

Table 1: Structural and Functional Comparison

Key Observations:

Cycloalkyl Substituent Effects: The cyclobutyl group in the target compound balances steric bulk and ring strain compared to cyclopropane (higher strain) and cyclohexane (lower strain but higher lipophilicity) . This may influence binding affinity in drug design. Cyclohexyl analogs (e.g., [(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride]) exhibit greater lipophilicity, enhancing membrane permeability in bioactive molecules .

Functional Group Variations: Ester vs. Nitrile/Amide: Esters (as in the target compound) are hydrolytically labile, making them useful as prodrugs. In contrast, nitriles (e.g., 1-Amino-1-cyclopropanecarbonitrile hydrochloride) offer stability and reactivity in click chemistry .

Biological Implications: The imidazole-containing analog (5-Amino-4-imidazolecarboxamide hydrochloride) highlights the role of heterocycles in mimicking natural substrates (e.g., histidine in enzymes), whereas cyclobutyl/cyclohexyl esters may serve as conformationally restricted amino acid mimics .

生物活性

Methyl 2-(cyclobutylamino)propanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(cyclobutylamino)propanoate hydrochloride is an ester derivative characterized by the presence of a cyclobutyl group attached to an amino acid-like structure. Its molecular formula is and it has a molecular weight of approximately 163.66 g/mol. The compound's structure can influence its biological activity, particularly its interaction with cellular targets.

The mechanism through which methyl 2-(cyclobutylamino)propanoate hydrochloride exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. Such interactions may lead to alterations in cell proliferation, apoptosis, and metabolic processes.

Anticancer Properties

Recent studies have investigated the antiproliferative effects of methyl 2-(cyclobutylamino)propanoate hydrochloride on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro:

- Cell Lines Tested : The compound was tested on lung cancer cell lines such as A431 (overexpressing EGFR WT) and H1975 (overexpressing EGFR L858R/T790M).

- Efficacy : In these assays, methyl 2-(cyclobutylamino)propanoate hydrochloride exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against mutant forms of EGFR. For instance, compounds similar to methyl 2-(cyclobutylamino)propanoate hydrochloride demonstrated IC50 values ranging from 3 nM to over 1 µM depending on the specific structural modifications made to the cyclobutyl moiety .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that methyl 2-(cyclobutylamino)propanoate hydrochloride may possess antimicrobial activity. Preliminary studies have indicated that compounds within this chemical class can inhibit bacterial growth, although specific data on this compound's efficacy against particular pathogens remains limited .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of methyl 2-(cyclobutylamino)propanoate hydrochloride:

- Study on Lung Cancer Cells :

-

Antimicrobial Screening :

- In a screening assay for antimicrobial properties, methyl 2-(cyclobutylamino)propanoate hydrochloride showed moderate activity against certain bacterial strains.

- Further optimization of the compound's structure may enhance its effectiveness as an antimicrobial agent.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of methyl 2-(cyclobutylamino)propanoate hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。